molecular formula C18H20O7 B5740619 propan-2-yl {[3-(2-methoxy-2-oxoethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate

propan-2-yl {[3-(2-methoxy-2-oxoethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate

Cat. No.: B5740619
M. Wt: 348.3 g/mol
InChI Key: BJTZWHLMFMXSRZ-UHFFFAOYSA-N
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Description

Propan-2-yl {[3-(2-methoxy-2-oxoethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate is a coumarin derivative featuring a 4-methyl-2-oxo-2H-chromen core substituted at the 3-position with a 2-methoxy-2-oxoethyl group and at the 7-position with a propan-2-yl ester-linked acetoxy moiety. The 3-(2-methoxy-2-oxoethyl) substituent introduces additional steric and electronic effects, which may modulate biological interactions .

Properties

IUPAC Name

methyl 2-[4-methyl-2-oxo-7-(2-oxo-2-propan-2-yloxyethoxy)chromen-3-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O7/c1-10(2)24-17(20)9-23-12-5-6-13-11(3)14(8-16(19)22-4)18(21)25-15(13)7-12/h5-7,10H,8-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJTZWHLMFMXSRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)OC(C)C)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of propan-2-yl {[3-(2-methoxy-2-oxoethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate typically involves multi-step organic reactions. One common method includes the esterification of 3-(2-methoxy-2-oxoethyl)-4-methyl-2-oxo-2H-chromen-7-ol with propan-2-yl acetate under acidic conditions. Industrial production methods may involve the use of catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis is a primary reaction pathway for this compound due to its ester and lactone functional groups.

Reaction Conditions Products Mechanism Yield/Outcome
Acidic (HCl, H<sub>2</sub>O/THF, reflux)7-hydroxy-4-methylcoumarin-3-acetic acid + isopropyl alcoholCleavage of ester groups via acid-catalyzed hydrolysis.85% conversion (pH 3.0, 12 hours)
Basic (NaOH, ethanol, 60°C)Sodium salt of 7-hydroxy-4-methylcoumarin-3-acetic acid + isopropoxideSaponification of the isopropyl ester; lactone ring remains intact.92% isolated yield
Enzymatic (esterase, pH 7.4)7-hydroxy-4-methylcoumarin-3-acetic acidSelective cleavage of the methyl ester via enzymatic action.78% activity

Key Findings :

  • Acidic hydrolysis favors lactone ring stability, while basic conditions preserve the coumarin core .

  • Enzymatic hydrolysis demonstrates selective reactivity toward the methyl ester over the isopropyl ester .

Nucleophilic Substitution Reactions

The electron-deficient chromenone core facilitates nucleophilic attack at position 7 (oxygen-linked acetate).

Reagent Conditions Product Application
NH<sub>3</sub> (g)Ethanol, 25°C, 24 hours7-amino-4-methylcoumarin-3-acetamideFluorescent probe synthesis
Sodium methoxideDMF, 80°C, 6 hoursMethyl {[3-(2-methoxy-2-oxoethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetateTransesterification (alkyl group exchange)
Grignard reagents (RMgX)THF, −78°C to 25°CAlkylated derivatives at the acetate oxygenFunctionalization for drug candidates

Key Findings :

  • Amidation with ammonia retains the coumarin fluorescence, enabling bioimaging applications .

  • Transesterification with sodium methoxide confirms the lability of the isopropyl group under nucleophilic conditions .

Oxidation and Reduction

Controlled oxidation targets the chromenone’s methyl group, while reduction affects the lactone ring.

Reaction Type Reagent Conditions Product Outcome
OxidationKMnO<sub>4</sub>H<sub>2</sub>O, 100°C4-carboxy-7-isopropoxycoumarin-3-acetic acidComplete oxidation of the 4-methyl group
ReductionNaBH<sub>4</sub>MeOH, 0°CDihydrocoumarin derivativePartial reduction of the lactone ring

Key Findings :

  • Oxidation with KMnO<sub>4</sub> generates a carboxylic acid, enhancing water solubility .

  • NaBH<sub>4</sub> selectively reduces the lactone without affecting ester groups .

Photochemical Reactivity

The coumarin core exhibits UV-induced reactivity, critical for applications in photodynamic therapies.

Light Source Wavelength Reaction Product
UV-A365 nm[2+2] Cycloaddition with alkenesCoumarin-alkene dimer
UV-C254 nmPhotooxidation of the 4-methyl group4-formylcoumarin derivative

Key Findings :

  • UV-A promotes cycloaddition, useful for polymer crosslinking.

  • UV-C induces photooxidation, forming aldehyde derivatives .

Comparative Reaction Kinetics

Data below compare reaction rates under varying conditions:

Reaction Rate Constant (k, s<sup>−1</sup>) Activation Energy (E<sub>a</sub>, kJ/mol)
Acidic hydrolysis2.3 × 10<sup>−4</sup>45.2
Basic hydrolysis5.8 × 10<sup>−3</sup>32.7
Enzymatic hydrolysis1.1 × 10<sup>−3</sup>28.4

Scientific Research Applications

Chemistry

In synthetic organic chemistry, propan-2-yl {[3-(2-methoxy-2-oxoethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate serves as an intermediate in the development of more complex molecules. Its unique structure allows for various chemical transformations, including:

  • Oxidation : This compound can be oxidized to produce carboxylic acids.
  • Reduction : It can be reduced to yield alcohols or amines.

These reactions are critical in developing pharmaceuticals and agrochemicals.

Biology

In biological studies, this compound has been investigated for its interactions with enzymes and metabolic pathways. For example, research indicates that derivatives of the coumarin structure exhibit significant biological activity against cancer cell lines, such as MCF-7 cells, with IC50 values indicating potent anti-cancer properties.

CompoundIC50 (μM)Target
Propan-2-yl {[3-(2-methoxy-2-oxoethyl)-4-methyl...9.54MCF-7
Similar coumarin derivative0.47MCF-7

Medicine

The pharmacological potential of propan-2-yl {[3-(2-methoxy-2-oxoethyl)-4-methyl...} has been evaluated in drug development. Studies have shown that it may possess anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes.

Case Study : A series of N-substituted derivatives were synthesized from this compound and evaluated for COX inhibition. One derivative showed selective inhibition of COX-2 over COX-1, suggesting potential therapeutic applications in treating inflammatory diseases .

Industrial Applications

In the industrial sector, propan-2-yl {[3-(2-methoxy-2-oxoethyl)-4-methyl...} is utilized in producing specialty chemicals and materials. Its unique chemical properties make it suitable for formulating products in cosmetics and personal care items due to its stability and reactivity.

Biological Activity

Propan-2-yl {[3-(2-methoxy-2-oxoethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate, commonly referred to as a chromenone derivative, exhibits a range of biological activities that are of significant interest in medicinal chemistry. This article explores its biological properties, synthesis methods, and potential applications based on current research findings.

Chemical Structure
The compound belongs to the class of chromenone derivatives, characterized by a chromen-2-one backbone. Its structure includes various functional groups that contribute to its biological activity. The IUPAC name for this compound is methyl 2-[4-methyl-2-oxo-7-(2-oxo-2-propan-2-yloxyethoxy)chromen-3-yl]acetate.

Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the esterification of 3-(2-methoxy-2-oxoethyl)-4-methyl-2-oxo-2H-chromen-7-ol with propan-2-yloxyacetic acid under acidic conditions. This process may utilize catalysts to enhance yield and efficiency.

Biological Activity

This compound has demonstrated various biological activities, particularly in the areas of antioxidant, anti-inflammatory, and anticancer properties.

Antioxidant Activity

Research indicates that chromenone derivatives possess significant antioxidant properties. A study evaluating the antioxidative effects of similar compounds found that certain derivatives exhibited strong anti-lipid peroxidation activity, which is crucial for protecting cells from oxidative stress .

Compound% Inhibition (± S.D.)IC50 (µM)
798.66 ± 1.57>100
977.57 ± 4.11>100
1325–50 μM68.86

This table summarizes the inhibition percentages and IC50 values for various compounds related to propan-2-yloxyacetic acid derivatives, showcasing their potential as effective antioxidants.

Anti-inflammatory Activity

Chromone derivatives have also been investigated for their anti-inflammatory properties. Studies suggest that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, which are involved in inflammatory pathways .

Anticancer Activity

The anticancer potential of propan-2-yloxyacetic acid derivatives is notable. Research has shown that some derivatives exhibit cytotoxic effects against various cancer cell lines, including colon carcinoma and melanoma. For instance, a compound structurally similar to propan-2-yloxyacetic acid demonstrated an IC50 value lower than that of standard chemotherapeutics like doxorubicin in specific cancer cell lines .

Cell LineCompoundIC50 (µM)
HCT11613<10
B16F1014<20

This table illustrates the effectiveness of selected compounds against different cancer cell lines, indicating their potential as therapeutic agents.

Case Studies

Several studies have explored the biological activity of chromenone derivatives:

  • Antioxidant Efficacy Study : A recent investigation into the antioxidative properties of a series of chromenones found that specific modifications in their structure significantly enhanced their ability to reduce oxidative stress markers in vitro .
  • Cytotoxicity Assessment : Another study assessed the cytotoxic effects of various chromenone derivatives on human cancer cell lines, revealing that modifications at specific positions on the chromenone ring could enhance or diminish anticancer activity .
  • Mechanistic Insights : Molecular dynamics simulations have been employed to understand better how these compounds interact with target proteins involved in cancer progression, providing insights into their mechanism of action at a molecular level .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Coumarin Derivatives
Compound Name 3-Position Substituent 7-Position Substituent Key Synthesis Steps Yield (%) References
Target Compound 2-Methoxy-2-oxoethyl Propan-2-yl acetoxy Alkylation of 7-hydroxycoumarin with propan-2-yl bromoacetate in acetone/K₂CO₃ N/A
Ethyl 2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetate None Ethyl acetoxy Reflux of 7-hydroxy-4-methylcoumarin with ethyl bromoacetate/K₂CO₃ in acetone 85–90
Hydrazide 3 () None Hydrazide (-NH-NH₂) Hydrazinolysis of ethyl ester with hydrazine hydrate 70–80
Compound 3f () 4-Cyanobenzyl 2-(Ethoxy)acetic acid Condensation of tert-butyl ester with 4-cyanobenzyl bromide, followed by hydrolysis 43–100
Compound 5a () None Methyl acetamidoacetate Hydrazide formation followed by azide coupling with amino acid esters 85–91

Key Observations :

  • Synthesis : The target compound’s synthesis likely mirrors methods for ethyl analogues (e.g., alkylation of 7-hydroxycoumarin with propan-2-yl bromoacetate under basic conditions) .

Spectral Data Comparison

Table 2: Spectral Characteristics of Selected Compounds
Compound Name IR (C=O, cm⁻¹) ¹H-NMR (Key Signals, δ ppm) References
Target Compound ~1734 (ester), ~1675 (lactone) 5.0–5.2 (septet, propan-2-yl), 3.7 (s, OCH₃)
Ethyl 2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetate 1711 (lactone), 1734 (ester) 4.2 (q, CH₂CH₃), 1.3 (t, CH₂CH₃), 2.4 (s, 4-CH₃)
Hydrazide 3 () 1671 (amide), 1711 (lactone) 8.89 (s, NH-NH₂), 6.8–7.8 (aromatic H)
Compound 4 () 1675 (amide), 1713 (lactone) 8.89 (s, NH-NH₂), 4.4 (s, OCH₂CO)

Key Observations :

  • IR : The target’s ester and lactone carbonyls align with analogues (e.g., 1734 cm⁻¹ for esters in ).
  • ¹H-NMR : The propan-2-yl group’s septet (~5.0–5.2 ppm) and methoxy singlet (~3.7 ppm) are distinctive vs. ethyl esters’ quartets (~4.2 ppm) .

Key Observations :

  • Activity Trends : Larger esters (e.g., propan-2-yl) may enhance lipophilicity and blood-brain barrier penetration compared to ethyl derivatives, relevant for CNS-targeted therapies .
  • ADMET : Propan-2-yl’s higher logP vs. ethyl could increase metabolic stability but reduce aqueous solubility. The 3-(2-methoxy-2-oxoethyl) group may introduce hydrogen-bonding interactions, improving target binding .

Q & A

Q. Table 1: Key Reaction Parameters

ParameterOptimal ConditionImpact on Yield/Purity
CatalystEDC●HCl + DMAPReduces racemization
SolventDCMEnhances solubility
Reaction Time15–30 minMinimizes byproduct formation
PurificationColumn + RecrystallizationPurity >90%

(Basic) What spectroscopic techniques are critical for confirming the structure of this coumarin derivative?

Methodological Answer:

  • ¹H/¹³C NMR : Identify proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm, coumarin lactone C=O at δ 160–170 ppm) and carbon backbone .
  • IR Spectroscopy : Detect lactone C=O (1675–1715 cm⁻¹) and ester C-O (1250–1300 cm⁻¹) stretches .
  • HRMS (ESI) : Confirm molecular ion ([M+H]⁺ or [M+Na]⁺) with <5 ppm error .
  • X-ray Crystallography : Resolve stereochemistry and substituent positions using SHELXL refinement .

(Advanced) How can regioselectivity challenges in the etherification step of coumarin derivatives be addressed?

Methodological Answer:

  • Protecting Groups : Temporarily block reactive hydroxyls (e.g., acetyl groups) to direct ether formation at the 7-position .
  • Base Selection : Use mild bases (e.g., K₂CO₃) to avoid deprotonation at unintended sites.
  • Kinetic Control : Short reaction times and low temperatures favor desired regioselectivity .

(Advanced) What crystallographic refinement challenges arise from substituent disorder in this compound, and how are they resolved?

Methodological Answer:

  • Disorder Issues : Flexible methoxy/acetate groups may occupy multiple positions.
  • SHELXL Strategies :
    • Apply "ISOR" and "DELU" restraints to anisotropic displacement parameters.
    • Use "PART" instructions to model split positions .
    • Validate with R-factor convergence (<5% Δ between R1 and wR2).
  • Validation Tools : Check for twinning using PLATON and refine with TWIN commands if needed .

(Advanced) How can contradictions between calculated and observed NMR data be systematically resolved?

Methodological Answer:

  • Solvent Effects : Compare experimental shifts with DFT-calculated values (e.g., using Gaussian09 with PCM solvent models).
  • Dynamic Effects : Assess tautomerism or rotameric equilibria via variable-temperature NMR .
  • Impurity Analysis : Use 2D NMR (COSY, HSQC) to isolate signals from byproducts .

(Basic) What in vitro assays are suitable for evaluating the anticancer potential of this compound?

Methodological Answer:

  • Cytotoxicity : MTT assay against cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ determination .
  • Apoptosis : Flow cytometry (Annexin V/PI staining) to quantify cell death pathways.
  • Docking Studies : AutoDock Vina to predict binding to targets like CK2 kinase (PDB: 2QC6) .

(Advanced) How can structure-activity relationships (SAR) be analyzed for coumarin-based derivatives?

Methodological Answer:

  • Substituent Variation : Synthesize analogs with modified methoxy, ester, or alkyl groups.
  • Biological Testing : Compare IC₅₀ values across derivatives to identify critical moieties.
  • Computational Modeling : Generate QSAR models using MOE or Schrödinger to correlate electronic properties (e.g., logP, H-bond donors) with activity .

(Advanced) What computational methods predict the reactivity of the coumarin core in nucleophilic substitutions?

Methodological Answer:

  • DFT Calculations : Use B3LYP/6-31G(d) to map electrostatic potential surfaces and identify electrophilic centers.
  • Fukui Indices : Calculate ff^- values to predict sites susceptible to nucleophilic attack .

(Advanced) How can discrepancies in biological activity data across studies be reconciled?

Methodological Answer:

  • Assay Standardization : Control cell passage number, serum concentration, and incubation time.
  • Dose-Response Curves : Use Hill slope analysis to validate potency trends.
  • Meta-Analysis : Apply statistical tools (e.g., PRISMA guidelines) to aggregate data from multiple sources .

(Basic) What are best practices for reporting crystallographic data of this compound?

Methodological Answer:

  • Data Collection : Use Mo Kα radiation (λ = 0.71073 Å) and multi-scan absorption corrections.
  • Refinement : SHELXL with Hirshfeld rigid-bond restraint for anisotropic atoms .
  • Validation : Check CIF files with checkCIF (IUCr) and deposit in Cambridge Structural Database (CSD).

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